molecular formula C12H20N4O B7578366 3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one

3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one

Cat. No. B7578366
M. Wt: 236.31 g/mol
InChI Key: CIRLYBKIEMPELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazobenzodiazepines. It was first synthesized in the early 1980s as a potential anxiolytic and hypnotic drug. However, due to its limited efficacy and safety concerns, it was never approved for clinical use. Despite this, Ro 15-4513 has been extensively studied in scientific research, particularly for its effects on the GABA-A receptor.

Mechanism of Action

3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one 15-4513 acts as a competitive antagonist of the benzodiazepine site of the GABA-A receptor. The benzodiazepine site is located on the α and γ subunits of the receptor and is responsible for the binding of benzodiazepines and related drugs. When a benzodiazepine binds to the site, it enhances the activity of the receptor by increasing the affinity of GABA for its binding site. 3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one 15-4513 blocks this enhancement by binding to the site without activating it, thereby preventing the effects of benzodiazepines and related drugs.
Biochemical and Physiological Effects
3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one 15-4513 has been shown to have a variety of biochemical and physiological effects, most of which are related to its action on the GABA-A receptor. For example, it has been shown to reduce the sedative and hypnotic effects of benzodiazepines, as well as the anxiolytic effects of ethanol. It has also been shown to block the development of tolerance to benzodiazepines and the withdrawal symptoms associated with their discontinuation. In addition, 3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one 15-4513 has been shown to affect various physiological processes, such as memory consolidation, learning, and reward.

Advantages and Limitations for Lab Experiments

3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one 15-4513 has several advantages as a research tool. It is a selective antagonist of the benzodiazepine site of the GABA-A receptor, meaning that it can be used to study the role of this site in the action of other drugs. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, 3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one 15-4513 also has several limitations. It has low potency and efficacy as an antagonist, meaning that high concentrations are required to achieve its effects. It also has limited selectivity, meaning that it can interact with other receptors and proteins in addition to the benzodiazepine site of the GABA-A receptor.

Future Directions

Despite its limitations, 3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one 15-4513 continues to be a valuable research tool for studying the GABA-A receptor and its modulation by benzodiazepines and related drugs. Future research could focus on developing more potent and selective antagonists of the benzodiazepine site of the receptor, as well as investigating the role of other sites and subunits in the action of these drugs. Additionally, 3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one 15-4513 could be used to study the effects of GABA-A receptor modulation on other physiological and behavioral processes, such as pain, sleep, and mood disorders.

Synthesis Methods

The synthesis of 3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one 15-4513 involves several steps, starting with the reaction of 2-aminomethylimidazole with 2-chloroacetyl chloride to form 1-(2-chloroacetyl)imidazole. This intermediate is then reacted with 2-aminocapronitrile to form 3-[1-(1-methylimidazol-2-yl)ethylamino]azepan-2-one. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one 15-4513 has been extensively used as a research tool to study the GABA-A receptor. It is a selective antagonist of the benzodiazepine site of the receptor, meaning that it can bind to the site without activating it. This property has been used to study the role of the benzodiazepine site in the action of other drugs, such as ethanol and barbiturates. 3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one 15-4513 has also been used to investigate the effects of GABA-A receptor modulation on various physiological and behavioral processes, such as anxiety, memory, and addiction.

properties

IUPAC Name

3-[1-(1-methylimidazol-2-yl)ethylamino]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9(11-13-7-8-16(11)2)15-10-5-3-4-6-14-12(10)17/h7-10,15H,3-6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRLYBKIEMPELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C)NC2CCCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one

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